2-Methyl-2,3-Dihydro-1H-indene
CAS No.: 824-63-5
Cat. No.: VC3827050
Molecular Formula: C10H12
Molecular Weight: 132.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824-63-5 |
|---|---|
| Molecular Formula | C10H12 |
| Molecular Weight | 132.2 g/mol |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | MWGYLUXMIMSOTM-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC=CC=C2C1 |
| Canonical SMILES | CC1CC2=CC=CC=C2C1 |
| Boiling Point | 195.0 °C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2-Methyl-2,3-Dihydro-1H-indene features a bicyclic framework comprising a five-membered cyclopentane ring fused to a six-membered benzene ring. The methyl group at the 2-position induces steric and electronic effects that differentiate it from non-methylated analogs like indane . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| SMILES | CC1CC2=CC=CC=C2C1 | |
| InChI Key | MWGYLUXMIMSOTM-UHFFFAOYSA-N |
The methyl group’s position enhances the compound’s stability and influences its reactivity in electrophilic substitutions.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 1.2 ppm) and aromatic protons (δ ≈ 6.8–7.2 ppm). Infrared (IR) spectra show C-H stretching vibrations at 2900–3000 cm⁻¹ and aromatic C=C bonds at 1600 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary methods dominate laboratory synthesis:
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Catalytic Hydrogenation: Indene undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas (1–3 atm, 50–80°C), yielding 2-Methyl-2,3-Dihydro-1H-indene with >90% purity.
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Friedel-Crafts Alkylation: Benzene reacts with 2-chloropropane in the presence of AlCl₃, though this route produces regioisomeric byproducts requiring chromatographic separation.
Industrial Manufacturing
Industrial protocols optimize efficiency and scalability:
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Feedstock: Indene derived from coal tar or petroleum distillation.
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Reactor Conditions: Continuous-flow reactors at 70–100°C and 5–10 atm H₂ pressure.
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Catalysts: Nickel or ruthenium catalysts achieve 95% conversion rates, minimizing energy consumption.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methylindanone (C₁₀H₁₀O), a precursor for fragrances.
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Reduction: NaBH₄ reduces the compound to 2-methylindane, enhancing hydrophobicity for polymer applications.
Electrophilic Substitution
The benzene ring undergoes halogenation (e.g., Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄), producing derivatives with modified electronic profiles. Meta-directing effects from the methyl group favor substitutions at the 5- and 7-positions.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, suggesting utility in combating antibiotic-resistant strains.
Industrial and Biomedical Applications
Chemical Intermediates
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Pharmaceuticals: Serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).
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Fragrances: 2-Methylindanone derivatives are key components in musk-like perfumes.
Material Science
Incorporated into polyindane resins, the compound improves thermal stability (Tg: 150°C) and UV resistance in coatings.
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences |
|---|---|---|
| Indane | No methyl group | Lower thermal stability |
| 1-Methylindane | Methyl on benzene ring | Altered electrophilic sites |
| 2,3-Dihydro-1H-indene | No methyl group | Higher reactivity in oxidation |
The 2-methyl group confers superior metabolic stability and binding affinity in biological systems.
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